molecular formula C₃₀H₂₉N₅O₄S B154520 Fiduxosin CAS No. 208993-54-8

Fiduxosin

Cat. No. B154520
CAS RN: 208993-54-8
M. Wt: 555.6 g/mol
InChI Key: WDTAYDBPNYFWDR-WOJBJXKFSA-N
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Description

Fiduxosin is a potent α1-adrenoceptor antagonist, with K of 0.160 nM, 24.9 nM, and 0.920 nM for α1a-, α1b-, and α1d-adrenoceptors, respectively . It has been under development at Abbott Laboratories for the treatment of benign prostatic hyperplasia .


Synthesis Analysis

A scalable synthesis of Fiduxosin has been reported . A convergent strategy required methodologies for the preparation of an enantiomerically pure 3,4-cis-disubstituted pyrrolidine and a 2,3,5-trisubstituted thienopyrazine in a regiospecific manner. A [3+2] cycloaddition of an enantiopure azomethine ylide followed by a diastereoselective crystallization was employed to prepare the benzopyranopyrrolidine in high diastereomeric and enantiomeric purity .


Molecular Structure Analysis

Fiduxosin has a molecular weight of 555.65 and its chemical formula is C30H29N5O4S . The molecule contains a total of 75 bonds, including 46 non-H bonds, 24 multiple bonds, 7 rotatable bonds, 2 double bonds, and 22 aromatic bonds .


Physical And Chemical Properties Analysis

Fiduxosin has a molecular weight of 555.65 and its chemical formula is C30H29N5O4S . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .

Scientific Research Applications

Fiduxosin: A Comprehensive Analysis of Scientific Research Applications

Urology Prostate Health: Fiduxosin is studied for its effects on prostatic intraurethral pressure (IUP) versus mean arterial pressure (MAP), which is crucial in the treatment of conditions like benign prostatic hyperplasia (BPH). It shows promise as an antagonist selective for α1A- and α1D-adrenoceptors, potentially offering a more targeted treatment compared to current clinical standards .

Pharmacokinetics Absorption and Tolerance: Research on the pharmacokinetics of Fiduxosin under fasting conditions in humans suggests that oral doses ranging from 10 to 130mg are well tolerated and can achieve plasma concentrations effective in preclinical models for BPH treatment .

Cardiovascular Research Blood Pressure Regulation: Although primarily researched for urological applications, Fiduxosin’s selectivity for α1A- and α1D-adrenoceptors may also have implications in blood pressure regulation, as these receptors are involved in vascular smooth muscle contraction .

Neurology Receptor Affinity: Fiduxosin has been shown to have a high affinity for cloned human α1a- and α1d-adrenoceptors, which could have potential applications in neurological research where these receptors play a role .

Material Science Compound Synthesis: While not directly related to Fiduxosin’s pharmacological action, the compound’s synthesis and analysis are relevant in material science research, contributing to the understanding of chemical properties and interactions .

Analytical Chemistry Chromatography: Fiduxosin’s properties make it a subject of interest in chromatography studies within analytical chemistry, aiding in the development of new methods for analyzing similar compounds .

Mechanism of Action

Target of Action

Fiduxosin is a selective and potent α1-adrenoceptor antagonist . It primarily targets α1a-adrenoceptor, α1b-adrenoceptor, and α1d-adrenoceptor . These receptors play a crucial role in the regulation of smooth muscle tone in the lower urinary tract, which is particularly relevant in conditions like benign prostatic hyperplasia .

Mode of Action

Fiduxosin interacts with its targets by binding to α1-adrenoceptors, thereby inhibiting their activity . This interaction is characterized by higher affinity for α1a- and α1d-adrenoceptors compared to α1b-adrenoceptors . The inhibition of these receptors leads to relaxation of smooth muscle in the prostate and bladder neck, which can alleviate urinary symptoms associated with benign prostatic hyperplasia .

Biochemical Pathways

It’s known that the drug’s antagonistic action on α1-adrenoceptors disrupts the normal signaling pathways of these receptors, leading to changes in smooth muscle tone in the lower urinary tract .

Pharmacokinetics

Fiduxosin exhibits dose-independent and time-invariant pharmacokinetics over a dose range of 30–120 mg/day under fasting conditions . Following oral administration, it is transformed to its main and pharmacologically active metabolite . The drug’s pharmacokinetics parameters such as maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and area under the plasma concentration-time curve (AUC) are linearly proportional with dose .

Result of Action

The molecular and cellular effects of Fiduxosin’s action primarily involve the relaxation of smooth muscle in the lower urinary tract. By selectively blocking α1-adrenoceptors, Fiduxosin reduces muscle tone in the prostate and bladder neck, thereby improving urinary flow and reducing symptoms of benign prostatic hyperplasia .

Action Environment

Environmental factors, particularly food intake, can influence the action of Fiduxosin. Studies have shown that food significantly increases the bioavailability of Fiduxosin . Under nonfasting conditions, the central value of maximum plasma concentration (Cmax) was more than 4-fold and the area under the plasma concentration-time curve (AUC) central value was more than 2-fold the central value of the fasting regimen . This suggests that food intake can enhance the absorption and efficacy of Fiduxosin.

Safety and Hazards

Safety measures include wearing safety goggles with side-shields, protective gloves, and impervious clothing. It is also recommended to use suitable respiratory protection and to keep the product away from drains, water courses, or the soil .

properties

IUPAC Name

5-[4-[(3aR,9bR)-9-methoxy-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-12-phenyl-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N5O4S/c1-38-22-10-7-11-23-24(22)20-16-34(15-19(20)17-39-23)12-5-6-13-35-29(36)27-25(33-30(35)37)26-28(40-27)31-14-21(32-26)18-8-3-2-4-9-18/h2-4,7-11,14,19-20H,5-6,12-13,15-17H2,1H3,(H,33,37)/t19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTAYDBPNYFWDR-WOJBJXKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C3CN(CC3CO2)CCCCN4C(=O)C5=C(C6=NC(=CN=C6S5)C7=CC=CC=C7)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1[C@@H]3CN(C[C@@H]3CO2)CCCCN4C(=O)C5=C(C6=NC(=CN=C6S5)C7=CC=CC=C7)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017163
Record name Fiduxosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

555.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fiduxosin

CAS RN

208993-54-8
Record name Fiduxosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208993-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fiduxosin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208993548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fiduxosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FIDUXOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9O92HYT6I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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